molecular formula C17H19F2N3O3 B12912697 (R)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 98079-55-1

(R)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12912697
CAS No.: 98079-55-1
M. Wt: 351.35 g/mol
InChI Key: ZEKZLJVOYLTDKK-SECBINFHSA-N
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Description

®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The presence of the piperazine ring and the quinolone core structure contributes to its potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinolone core and the introduction of the piperazine moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine rings . Additionally, the use of palladium-catalyzed cyclization reactions has been reported for the synthesis of piperazine-containing compounds .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The process may also involve purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinolone core, potentially reducing the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the fluorine positions.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its antibacterial properties. It is used in research to understand the mechanisms of bacterial resistance and to develop new antibiotics that can overcome resistant strains.

Medicine

In medicine, ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is investigated for its potential to treat bacterial infections. Its broad-spectrum activity makes it a candidate for treating infections caused by both Gram-positive and Gram-negative bacteria.

Industry

Industrially, this compound is used in the production of antibacterial agents. Its synthesis and production are optimized to ensure high yields and purity, making it suitable for pharmaceutical applications.

Mechanism of Action

The antibacterial activity of ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The presence of the piperazine ring enhances its binding affinity to the target enzymes, contributing to its potent antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the piperazine ring and the specific stereochemistry contribute to its high potency and broad-spectrum activity.

Properties

CAS No.

98079-55-1

Molecular Formula

C17H19F2N3O3

Molecular Weight

351.35 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)/t9-/m1/s1

InChI Key

ZEKZLJVOYLTDKK-SECBINFHSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@@H](C3)C)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O

Origin of Product

United States

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